
4-(4-Fluorobenzoyl)benzyl bromide
Overview
Description
4-(4-Fluorobenzoyl)benzyl bromide is a useful research compound. Its molecular formula is C14H10BrFO and its molecular weight is 293.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Development
One of the primary applications of 4-(4-Fluorobenzoyl)benzyl bromide is in the synthesis of pharmaceutical intermediates. It serves as a key building block for compounds aimed at treating various diseases. For instance, it has been utilized in the development of inhibitors for tyrosinase, an enzyme linked to hyperpigmentation disorders. The incorporation of the 4-fluorobenzyl group enhances the pharmacological properties of these inhibitors, improving their efficacy and selectivity .
Synthesis of Ezetimibe
Another notable application is in the synthesis of ezetimibe, a drug used to lower cholesterol levels. The compound acts as a precursor in the formation of 4-(4-fluorobenzoyl)butyric acid, which is crucial for producing this anti-hyperlipoproteinemic agent . The process involves intricate synthetic routes that optimize yield and purity while minimizing impurities such as desfluoro analogues.
Alkylation Reactions
This compound functions as an alkylating agent in organic synthesis. It participates in nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles, leading to the formation of new carbon-carbon bonds. This property is particularly useful for modifying existing organic frameworks to create novel compounds with desired functionalities .
Synthesis of Complex Molecules
The compound has also been employed in synthesizing complex organic molecules through multi-step reactions. Its ability to introduce fluorinated groups into various substrates allows chemists to explore new chemical spaces and develop materials with enhanced properties .
Material Science Applications
In material science, this compound is investigated for its potential use in developing advanced materials such as polymers and coatings. The incorporation of fluorinated groups can significantly alter the physical properties of materials, including thermal stability and chemical resistance.
Case Study 1: Tyrosinase Inhibitors
A study focused on synthesizing new tyrosinase inhibitors utilized this compound as a key intermediate. The resulting compounds demonstrated promising inhibitory activity against tyrosinase, showcasing the compound's effectiveness in drug design .
Case Study 2: Ezetimibe Synthesis Optimization
Research aimed at optimizing the synthesis of ezetimibe highlighted the role of this compound in enhancing yield and purity during production processes. The study detailed methods to control impurities effectively while maximizing output .
Properties
Molecular Formula |
C14H10BrFO |
---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
[4-(bromomethyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C14H10BrFO/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8H,9H2 |
InChI Key |
WXLLULZQLLBAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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